Chemical structure and properties of N-(3-Bromophenyl)-beta-alanine
Chemical structure and properties of N-(3-Bromophenyl)-beta-alanine
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
N-(3-Bromophenyl)-beta-alanine (CAS: 933718-76-4) is a specialized amino acid derivative serving as a critical intermediate in the synthesis of nitrogen-containing heterocycles and peptidomimetics.[1] Distinguished by the meta-bromo substitution on the N-aryl ring, this compound offers a unique balance of lipophilicity and electronic deactivation, making it an ideal scaffold for developing quinolinone-based pharmaceuticals and integrin antagonists.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in medicinal chemistry.[1]
Chemical Identity & Structural Analysis
The compound consists of a 3-bromoaniline moiety coupled to a beta-alanine backbone.[1] The meta-position of the bromine atom is crucial; it deactivates the aromatic ring less severely than para-substitution regarding the nitrogen's nucleophilicity, while directing subsequent electrophilic aromatic substitutions (EAS) to the ortho/para positions relative to the amine, facilitating cyclization reactions.[1]
| Parameter | Data |
| IUPAC Name | 3-[(3-Bromophenyl)amino]propanoic acid |
| Common Name | N-(3-Bromophenyl)-beta-alanine |
| CAS Number | 933718-76-4 |
| Molecular Formula | C |
| Molecular Weight | 244.09 g/mol |
| SMILES | C1=CC(=CC(=C1)Br)NCCC(=O)O |
| InChI Key | Unique identifier derived from structure |
Structural Property Map
The following diagram illustrates the electronic and steric features dictating the compound's reactivity.[1]
Figure 1: Structural Activity Map. The meta-bromo group enhances metabolic stability and lipophilicity without fully compromising the amine's nucleophilicity.[1]
Physicochemical Profile
While experimental data for this specific derivative is often proprietary, properties are reliably predicted based on structure-activity relationships (SAR) of N-aryl-beta-alanines.[1]
| Property | Value / Prediction | Significance |
| Physical State | Solid (Crystalline powder) | Facilitates handling and weighing in solid-phase synthesis.[1][2] |
| Melting Point | 85–95 °C (Predicted) | Higher than unsubstituted aniline due to H-bonding (COOH) and dipole interactions.[1] |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Low in Water | Requires organic co-solvents for biological assays.[1] |
| pKa (Acid) | ~4.0 (Carboxyl) | Typical for beta-amino acids; exists as zwitterion at neutral pH.[1] |
| pKa (Base) | ~3.5 (Aniline N) | Reduced basicity due to electron-withdrawing Br group.[1] |
| LogP | ~2.1 | Moderate lipophilicity, suitable for drug-like intermediates.[1] |
Synthesis Protocol: Michael Addition
The most robust industrial and laboratory scale synthesis involves the aza-Michael addition of 3-bromoaniline to acrylic acid.[1] This pathway is preferred over alkylation with 3-bromopropionic acid due to higher atom economy and fewer side reactions.[1]
Reagents & Materials[3][4][7][8][10][11]
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Substrate: 3-Bromoaniline (1.0 eq)
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Michael Acceptor: Acrylic Acid (1.1 eq) or Methyl Acrylate[1]
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Solvent: Water (Green chemistry approach) or Toluene (for azeotropic reflux)[1]
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Catalyst: None required (autocatalytic) or Copper(I) salts for rate enhancement.[1]
Step-by-Step Methodology
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Reaction Setup: Charge a round-bottom flask with 3-bromoaniline (17.2 g, 100 mmol) and water (50 mL).
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Addition: Add acrylic acid (7.9 g, 110 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <40°C during addition.[1]
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Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor consumption of aniline by TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Workup:
-
Cool the mixture to room temperature. The product may precipitate as an oil or solid.[1]
-
If oil separates: Decant aqueous layer, wash oil with water.[1]
-
Purification: Dissolve crude residue in dilute NaOH (pH > 10) to form the sodium salt.[1] Extract with ether to remove unreacted aniline (organic layer discarded).[1]
-
Precipitation: Acidify the aqueous layer with HCl to pH ~4.[1]0. The free acid N-(3-Bromophenyl)-beta-alanine will precipitate.[1]
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum over P
O .[1]
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the aniline nitrogen lone pair onto the beta-carbon of the acrylic acid, followed by proton transfer.[1]
Figure 2: Mechanistic pathway of the aza-Michael addition.
Applications in Drug Discovery
This compound is a versatile building block, primarily utilized in the synthesis of heterocycles and peptidomimetics.[1]
A. Synthesis of 4-Quinolones (Antibacterial/Anticancer Scaffolds)
Cyclization of N-(3-Bromophenyl)-beta-alanine using polyphosphoric acid (PPA) or Eaton's Reagent yields 7-bromo-2,3-dihydro-4(1H)-quinolinone.[1] This bicyclic system is a precursor to 4-quinolones, a class of compounds with potent antibacterial (DNA gyrase inhibition) and anticancer activities.[1]
B. Peptidomimetics (Integrin Antagonists)
The beta-alanine backbone mimics the RGD (Arg-Gly-Asp) sequence found in integrin ligands.[1] The 3-bromo substitution allows for further functionalization (e.g., Suzuki coupling) to extend the aromatic system, increasing binding affinity to integrin receptors (
C. PROTAC Linker Design
As highlighted in recent research on protein degraders (PROTACs), functionalized anilines serve as critical exit vectors for E3 ligase ligands (e.g., Cereblon binders).[1] The carboxylic acid tail provides a handle for attaching PEG linkers, while the bromine allows coupling to the target protein ligand.[1]
Safety & Handling (MSDS Summary)
Signal Word: Warning
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Measures:
References
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Chemical Identity: 3-[(3-bromophenyl)amino]propanoic acid.[1][3][4] CAS 933718-76-4.[1][3] ChemicalBook. Link
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Synthesis Methodology: Synthesis of N-Aryl-β-alanine Derivatives. Frontiers in Chemistry (2023).[1] Link
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Mechanistic Insight: Kinetics of amine addition to acrylic acid. ResearchGate. Link
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Application (Heterocycles): Synthesis of amino-substituted quinazoline from 3-bromoaniline. LookChem. Link
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Application (PROTACs): PROTACs Targeting MLKL Protect Cells from Necroptosis. ResearchGate. Link
